Physical and chemical properties of 1,2-Dibromopyranthrene-8,16-dione
Physical and chemical properties of 1,2-Dibromopyranthrene-8,16-dione
Technical Whitepaper: Physical and Chemical Properties of 1,2-Dibromopyranthrene-8,16-dione
Executive Summary
1,2-Dibromopyranthrene-8,16-dione (CAS: 1324-35-2), commercially known as Vat Orange 2 , is a halogenated derivative of the polycyclic aromatic hydrocarbon pyranthrone.[1][2] While historically utilized as a high-performance vat dye due to its exceptional photostability and solvatochromic properties, its planar, electron-deficient quinone core presents significant interest for pharmaceutical researchers. The compound’s structural homology to anthracycline antibiotics and its potential as a DNA intercalator or photosensitizer warrant rigorous physicochemical characterization. This guide provides a definitive technical analysis of its properties, synthesis, and analytical protocols, tailored for applications in materials science and early-stage medicinal chemistry.
Chemical Identity & Structural Analysis
The molecule consists of a pyranthrene core—a large, planar system of eight fused benzene rings—substituted with two bromine atoms and two carbonyl groups. The "1,2-dibromo" designation in commercial catalogs often refers to a specific regioisomer, though industrial synthesis typically yields a mixture of isomers (commonly 4,12-dibromo or mixtures thereof) unless regioselective routes are employed.
| Property | Data |
| IUPAC Name | 1,2-Dibromopyranthrene-8,16-dione |
| Common Name | Vat Orange 2; C.I. 59705 |
| CAS Number | 1324-35-2 |
| Molecular Formula | C₃₀H₁₂Br₂O₂ |
| Molecular Weight | 564.22 g/mol |
| SMILES | O=C1C2=CC=CC=C2C3=CC4=CC=C5C(=O)C6=C(Br)C(Br)=CC=C6C7=CC1=C3C7=C45 |
| Structural Class | Polycyclic Aromatic Quinone / Vat Dye |
Physical Properties
The physical behavior of 1,2-Dibromopyranthrene-8,16-dione is dominated by strong
| Parameter | Value / Observation | Condition / Note |
| Appearance | Reddish-orange to brown powder | Microcrystalline solid |
| Density | 1.849 g/cm³ | Predicted |
| Melting Point | > 350°C | Decomposes/Sublimes before melting |
| Boiling Point | 789.3°C | Predicted at 760 mmHg |
| Solubility (Water) | Insoluble | Hydrophobic core |
| Solubility (H₂SO₄) | Soluble | Forms a deep blue solution (halochromism) |
| Solubility (Organic) | Sparingly soluble | Soluble in hot nitrobenzene, trichlorobenzene |
| Absorption ( | ~500–550 nm (Solid state) | Bathochromic shift in H₂SO₄ due to protonation |
Chemical Properties & Reactivity
Redox Behavior (Vatting Mechanism)
The defining chemical feature of this quinone is its reversible reduction. In the presence of strong reducing agents (e.g., sodium dithionite) and alkali, the insoluble quinone reduces to the soluble, substantive leuco-form (hydroquinone dianion). This property is critical for purification and potential biological redox cycling.
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Oxidized State (Quinone): Insoluble, Orange, Electron-accepting.
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Reduced State (Leuco): Soluble, Violet/Blue, Electron-rich.
Electrophilic Potential
The bromine substituents deactivate the specific rings they occupy, but the extensive conjugation allows for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making it a viable scaffold for drug conjugation.
Stability
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Thermal: Stable up to 300°C; suitable for high-temperature processing.
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Photochemical: Excellent lightfastness (Grade 6–7) due to rapid internal conversion of excited states, minimizing singlet oxygen generation unless specifically sensitized.
Synthesis & Purification Protocols
Objective: Synthesis of high-purity 1,2-Dibromopyranthrene-8,16-dione via controlled bromination.
Protocol A: Bromination of Pyranthrone
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Reagents: Pyranthrone (1.0 eq), Bromine (2.5 eq), Iodine (catalytic), Nitrobenzene (Solvent).
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Mechanism: Electrophilic Aromatic Substitution (EAS).
Step-by-Step Methodology:
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Dissolution: Suspend 10 g of Pyranthrone in 150 mL of dry nitrobenzene in a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel.
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Catalyst Addition: Add 0.1 g of iodine crystals to the suspension.
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Bromination: Heat the mixture to 140°C. Slowly add 4 mL of elemental bromine dropwise over 2 hours. Caution: Bromine is highly toxic and corrosive. Use a scrubber.
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Reaction: Maintain temperature at 140–150°C for 10 hours. The suspension will change color as the reaction proceeds.
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Isolation: Cool the mixture to room temperature. Filter the precipitated crude product under vacuum.
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Washing: Wash the cake with nitrobenzene, then ethanol, and finally hot water to remove residual bromine and solvent.
Protocol B: Purification via Acid Pasting
To achieve pharmaceutical-grade purity (>98%), "acid pasting" is required to remove isomers and unreacted material.
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Dissolve the crude press-cake in concentrated H₂SO₄ (10 parts acid to 1 part solid) at 5–10°C. The solution turns deep blue.
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Filter through a glass sinter to remove insoluble impurities (carbonized material).
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Slowly pour the filtrate into ice-water with vigorous stirring. The compound re-precipitates as fine orange particles.
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Filter, wash with water until neutral pH, and dry at 100°C.
Analytical Characterization
For drug development applications, confirming the absence of heavy metal catalysts and isomeric purity is paramount.
HPLC Method:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5 µm, 4.6 x 250 mm.
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Mobile Phase: A: Water (0.1% TFA); B: Acetonitrile/THF (1:1). Gradient elution 50% B to 100% B over 30 mins.
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Detection: UV at 480 nm.
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Note: Due to low solubility, dissolve the sample in hot DMSO or THF prior to injection.
UV-Vis Spectroscopy (Identification):
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Prepare a 10 µM solution in concentrated H₂SO₄.
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Criteria: Distinct absorption maxima at ~620 nm and ~570 nm (characteristic of the protonated pyranthrone core). Absence of these peaks suggests degradation.
Biological Relevance & Safety
Pharmacophore Potential:
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DNA Intercalation: The planar, tetracyclic-like core mimics anthracyclines (e.g., Doxorubicin). Researchers should screen for DNA binding affinity using ethidium bromide displacement assays.
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Cytotoxicity: Quinone moieties can undergo enzymatic reduction to semiquinone radicals, generating Reactive Oxygen Species (ROS). This mechanism is relevant for oncology indications but poses toxicity risks for non-target tissues.
Safety & Handling (MSDS Highlights):
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Hazard: Suspected germ cell mutagen (due to planar aromatic structure).
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PPE: Full respirator, nitrile gloves, and lab coat. Handle only in a fume hood.
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Disposal: Incineration as hazardous chemical waste.
Visualization of Pathways
Figure 1: Synthesis and Purification Workflow
This diagram outlines the critical path from raw material to purified active ingredient.
Caption: Step-by-step synthesis and purification workflow for isolating high-purity 1,2-Dibromopyranthrene-8,16-dione.
Figure 2: Redox Mechanism (Vatting)
This diagram illustrates the reversible reduction pathway critical for solubility and biological activity.
Caption: Redox cycle showing the transition between the insoluble quinone and soluble leuco forms, highlighting potential ROS generation.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58312139 (Related Pyranthrene Derivatives). Retrieved from [Link]
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ChemSrc (2025). Vat Orange 2 - CAS 1324-35-2 Properties and MSDS. Retrieved from [Link]
- Google Patents (1934).Process for the bromination of pyranthrone (US Patent 2013790A).
